molecular formula C24H22ClN3O4S B2960212 Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 370846-02-9

Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2960212
CAS No.: 370846-02-9
M. Wt: 483.97
InChI Key: CLPOFONOYNJWQY-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a methoxyphenylamino group

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Future Directions

The future research directions would depend on the biological activity of the compound. Given the wide range of activities of dihydropyridines, potential research could involve exploring its use as a pharmaceutical agent, studying its mechanism of action, or developing new synthesis methods .

Preparation Methods

The synthesis of Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. Subsequent steps involve the introduction of the cyano group and the methoxyphenylamino group through nucleophilic substitution reactions. Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate include other dihydropyridine derivatives, such as nifedipine and amlodipine These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c1-14-21(24(30)32-3)22(17-9-4-5-10-19(17)25)18(12-26)23(27-14)33-13-20(29)28-15-7-6-8-16(11-15)31-2/h4-11,22,27H,13H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPOFONOYNJWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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